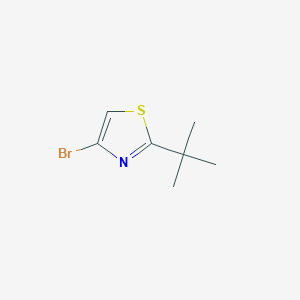

4-Bromo-2-(tert-butyl)thiazole

説明

4-Bromo-2-(tert-butyl)thiazole is an organic compound belonging to the thiazole family, characterized by a five-membered ring containing both sulfur and nitrogen atoms. The compound has a molecular formula of C7H10BrNS and a molecular weight of 220.13 g/mol . Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(tert-butyl)thiazole typically involves the bromination of 2-(tert-butyl)thiazole. One common method includes the reaction of 2-(tert-butyl)thiazole with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .

化学反応の分析

Types of Reactions

4-Bromo-2-(tert-butyl)thiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated thiazole.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or potassium thiolate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of 2-(tert-butyl)thiazole derivatives with various functional groups.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of 2-(tert-butyl)thiazole.

科学的研究の応用

Antimicrobial Activity

4-Bromo-2-(tert-butyl)thiazole and its derivatives have demonstrated significant antibacterial properties against various strains of bacteria. Research indicates that compounds with thiazole moieties exhibit enhanced activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazole have been shown to outperform standard antibiotics like ampicillin and streptomycin in terms of efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.7–2.8 μg/mL |

| N-(thiazol-2-yl) derivatives | Enterococcus faecalis | 31.25 μg/mL |

| Hybrid compounds | Salmonella typhimurium | 125 μg/mL |

Anticancer Properties

The thiazole ring system is a crucial component in the design of anticancer agents. Studies have identified several thiazole derivatives that exhibit potent cytotoxic effects against various cancer cell lines. For example, compounds derived from thiazole have been synthesized and evaluated for their ability to inhibit DNA topoisomerase IB, an important target in cancer therapy . The presence of the thiazole moiety has been linked to enhanced anticancer activity, making it a promising scaffold for drug discovery.

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound Name | Cancer Cell Lines Tested | IC50 (μM) |

|---|---|---|

| Thiazole-based stilbene analogs | HeLa, MCF-7 | 0.09–0.15 |

| Coumarin-thiazoline hybrids | Mycobacterium tuberculosis | 0.09 µg/mL |

Anti-Diabetic Applications

This compound has also been explored for its potential use in treating diabetes and related complications. Research indicates that thiazole derivatives can help regulate glucose homeostasis and may possess cytoprotective effects beneficial for managing diabetic complications such as neuropathy and retinopathy . The ability of these compounds to improve insulin sensitivity and reduce oxidative stress makes them valuable candidates for further investigation in diabetes management.

Table 3: Anti-Diabetic Effects of Thiazole Derivatives

| Compound Name | Mechanism of Action | Effects Observed |

|---|---|---|

| Thiazole derivatives | Insulin sensitization | Reduced fasting glucose levels |

| N-tert-butyl-thiazoles | Cytoprotective effects | Improved cardiac function |

Case Study 1: Antibacterial Efficacy

A study involving the synthesis of N-(thiazol-2-yl) derivatives showed promising results against multidrug-resistant bacterial strains. The synthesized compounds exhibited MIC values significantly lower than those of traditional antibiotics, indicating their potential as effective agents in combating antibiotic resistance .

Case Study 2: Anticancer Activity

Research on thiazole-based stilbene analogs demonstrated their ability to inhibit cancer cell proliferation effectively. These compounds were tested on various cancer cell lines, revealing IC50 values that suggest strong anticancer potential . The structure-activity relationship studies highlighted the importance of specific substituents on the thiazole ring for enhancing anticancer activity.

作用機序

The mechanism of action of 4-Bromo-2-(tert-butyl)thiazole involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The bromine atom can also undergo substitution reactions, leading to the formation of bioactive derivatives .

類似化合物との比較

Similar Compounds

2-Bromo-4-(1,1-dimethylethyl)thiazole: Similar in structure but with different substitution patterns.

4-Isopropyl-2-(tert-butyl)thiazole: Similar in structure but with different alkyl groups.

Uniqueness

4-Bromo-2-(tert-butyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

生物活性

4-Bromo-2-(tert-butyl)thiazole is a compound that has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to present a comprehensive understanding of this compound's potential.

Chemical Structure and Properties

The compound this compound features a thiazole ring, which is known for its diverse pharmacological properties. The presence of the bromine and tert-butyl groups significantly influences its biological activity. Thiazoles are recognized for their roles in various therapeutic agents, including those with antibacterial, antifungal, and anticancer properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:

- Antibacterial Efficacy : In a study evaluating various thiazole derivatives, compounds with 4-tert-butyl substitutions demonstrated potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 3.9 μg/mL, indicating strong antibacterial potential.

- Mechanism of Action : The antibacterial activity is attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Anticancer Activity

The anticancer potential of thiazoles has been extensively studied, with this compound showing promise in several assays:

- Cytotoxicity Studies : In vitro assays have demonstrated that thiazole derivatives can inhibit the growth of various cancer cell lines. For example, compounds structurally related to this compound have shown IC50 values in the micromolar range against breast cancer (MCF-7) and colon cancer (HCT116) cell lines .

- DNA Topoisomerase Inhibition : Some studies suggest that thiazole derivatives can act as inhibitors of DNA topoisomerases, enzymes crucial for DNA replication and transcription. This mechanism is particularly relevant in cancer treatment as it can lead to apoptosis in rapidly dividing cells .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is heavily influenced by their chemical structure. The following points summarize key SAR findings related to this compound:

- Substituent Effects : The presence of bulky groups such as tert-butyl enhances solubility and may improve biological activity by facilitating better interaction with biological targets .

- Halogen Substitution : Bromine substitution at the 4-position is associated with increased potency against certain bacterial strains and cancer cell lines .

- Hydrophobic Interactions : The hydrophobic nature of the tert-butyl group may contribute to enhanced membrane permeability, allowing for greater efficacy in antimicrobial applications .

Case Studies

Several case studies have been published that explore the biological activities of thiazoles, including those similar to this compound:

- Study on Antimicrobial Activity : A comprehensive evaluation of various thiazole derivatives revealed that those with specific substitutions exhibited superior antibacterial activity compared to standard antibiotics . The study emphasized the need for further exploration into the structure-function relationship to optimize these compounds.

- Cytotoxicity Assessment : Research involving cytotoxicity assays against multiple cancer cell lines demonstrated that certain thiazole derivatives could induce significant cell death at low concentrations, suggesting their potential as lead compounds for drug development .

Summary Table of Biological Activities

特性

IUPAC Name |

4-bromo-2-tert-butyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNS/c1-7(2,3)6-9-5(8)4-10-6/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCNEXNLPXCWIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959238-21-2 | |

| Record name | 4-bromo-2-(tert-butyl)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。